molecular formula C30H26O8 B13128721 (2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione

(2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione

Cat. No.: B13128721
M. Wt: 514.5 g/mol
InChI Key: FBPZAGOTWAVQJH-IHLOFXLRSA-N
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Description

(2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a bianthracene core. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione involves several steps, typically starting with the preparation of the bianthracene core. This can be achieved through a series of Friedel-Crafts acylation reactions, followed by reduction and hydroxylation steps. The reaction conditions often require the use of strong acids, such as sulfuric acid, and reducing agents like lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels. The use of automated systems can also help in optimizing the reaction parameters and reducing the overall production cost.

Chemical Reactions Analysis

Types of Reactions

(2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include various quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential antioxidant properties. The multiple hydroxyl groups can scavenge free radicals, making it a candidate for the development of new antioxidant therapies.

Medicine

In medicine, (2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione is being investigated for its potential anti-cancer properties. Its ability to interfere with cellular signaling pathways may make it a valuable tool in cancer treatment.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, its antioxidant properties are attributed to its ability to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-Hydroxynorketamine: A ketamine metabolite with rapid antidepressant activity.

    (2S,6S)-Hydroxynorketamine: Another ketamine metabolite with similar properties.

    Quinones: Compounds with similar oxidation properties.

Uniqueness

What sets (2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione apart is its unique bianthracene core and multiple hydroxyl groups. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H26O8

Molecular Weight

514.5 g/mol

IUPAC Name

(3R)-3,8,9-trihydroxy-3-methyl-7-[(2S)-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-2,4-dihydroanthracen-1-one

InChI

InChI=1S/C30H26O8/c1-29(37)9-14-8-13-6-7-16(26(34)22(13)27(35)21(14)19(32)11-29)23-15-4-3-5-18(31)24(15)28(36)25-17(23)10-30(2,38)12-20(25)33/h3-8,31,34-38H,9-12H2,1-2H3/t29-,30+/m1/s1

InChI Key

FBPZAGOTWAVQJH-IHLOFXLRSA-N

Isomeric SMILES

C[C@]1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5C[C@](CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5CC(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O

Origin of Product

United States

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